4-(Morpholin-4-yl)but-2-yn-1-amine
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Overview
Description
4-(Morpholin-4-yl)but-2-yn-1-amine is an organic compound with the molecular formula C₈H₁₄N₂O. It is characterized by the presence of a morpholine ring attached to a but-2-yn-1-amine chain. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)but-2-yn-1-amine typically involves the reaction of morpholine with but-2-yne-1,4-diol under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)but-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Morpholin-4-yl)but-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)but-2-yn-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-4-yl)but-2-yn-1-ylamine dihydrochloride
- 3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone
Uniqueness
4-(Morpholin-4-yl)but-2-yn-1-amine is unique due to its combination of a morpholine ring and a but-2-yn-1-amine chain. This structure imparts specific chemical properties that make it valuable for various applications. Compared to similar compounds, it offers distinct reactivity and potential biological activity .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-morpholin-4-ylbut-2-yn-1-amine |
InChI |
InChI=1S/C8H14N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h3-9H2 |
InChI Key |
JOWSVDKIKMAKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CCN |
Origin of Product |
United States |
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